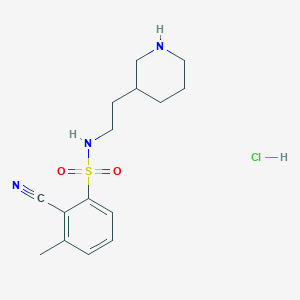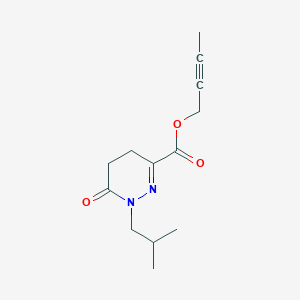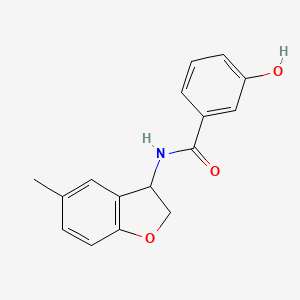![molecular formula C12H9Cl2NO2S B7632649 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol](/img/structure/B7632649.png)
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol, also known as DMSO2-py, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a sulfone derivative of phenol and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. Studies have shown that 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol can inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. This inhibition can lead to the activation of tumor suppressor genes and the inhibition of oncogenes, resulting in the inhibition of cancer cell growth.
Biochemical and Physiological Effects
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been shown to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit angiogenesis, and reduce inflammation. Additionally, 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been shown to have antioxidant properties, which may be useful in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol in lab experiments is its specificity for HDAC inhibition. This compound has been shown to selectively inhibit HDACs, which may reduce the risk of off-target effects. However, one limitation of using 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol is its low solubility in water, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol. One potential direction is the development of new synthesis methods that can increase the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol and its potential applications in various scientific research fields. Finally, the development of new analogs of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol may lead to the discovery of compounds with improved efficacy and specificity.
Méthodes De Synthèse
The synthesis of 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol involves the reaction of 3,5-dichloro-2-bromopyridine with sodium phenoxide in the presence of dimethyl sulfoxide (DMSO) and sulfur. The resulting compound is then oxidized with hydrogen peroxide to yield 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol. This method has been reported to have a yield of 62% and purity of 99%.
Applications De Recherche Scientifique
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol has been studied for its potential applications in various scientific research fields. One of the most promising applications is in the field of cancer research. Studies have shown that 4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol can inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases.
Propriétés
IUPAC Name |
4-[(3,5-dichloropyridin-2-yl)methylsulfinyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9Cl2NO2S/c13-8-5-11(14)12(15-6-8)7-18(17)10-3-1-9(16)2-4-10/h1-6,16H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDXYVQYTJXXMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)CC2=C(C=C(C=N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9Cl2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3,5-Dichloropyridin-2-yl)methylsulfinyl]phenol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(1-Aminoethyl)piperidin-1-yl]-(4-methylthiophen-3-yl)methanone;hydrochloride](/img/structure/B7632569.png)
![1-(4-chloro-2-methylphenyl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine](/img/structure/B7632572.png)

![1-[4-(2,5-Dimethylfuran-3-yl)sulfonylmorpholin-2-yl]ethanamine;hydrochloride](/img/structure/B7632596.png)
![[1-[(4-Chloro-2-methylphenyl)methylamino]cyclopropyl]methanol](/img/structure/B7632604.png)
![3,4-Dimethyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfinylmethyl]-1,2,4-triazole](/img/structure/B7632608.png)
![3-[(2-Methoxy-5-methylphenyl)methylsulfinylmethyl]-4,5-dimethyl-1,2,4-triazole](/img/structure/B7632615.png)

![3-fluoro-N,5-dimethyl-N-[2-(2H-tetrazol-5-yl)propyl]benzamide](/img/structure/B7632629.png)
![2-[(2-chloro-6-fluorophenyl)sulfonylamino]-N-prop-2-ynylacetamide](/img/structure/B7632630.png)
![3-bromo-2-chloro-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]benzamide](/img/structure/B7632634.png)
![2,5-dimethyl-N-[[4-(oxolan-2-ylmethoxy)phenyl]methyl]-1,2,4-triazol-3-amine](/img/structure/B7632641.png)

![(2R)-2-methoxy-2-phenyl-N-[(5-phenyl-1,3-oxazol-2-yl)methyl]acetamide](/img/structure/B7632677.png)